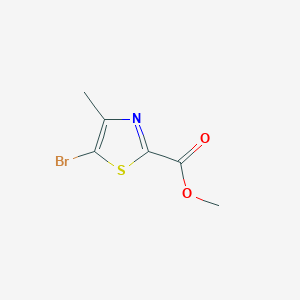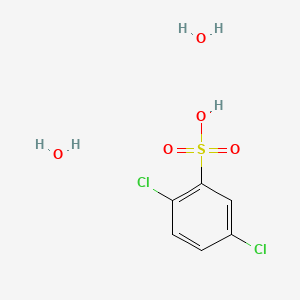
2-Isopropylpyrrolidine hydrochloride
Vue d'ensemble
Description
2-Isopropylpyrrolidine hydrochloride is a synthetic compound in the pyrrolidine family . It is a white to yellow crystalline powder .
Molecular Structure Analysis
The molecular formula of 2-Isopropylpyrrolidine hydrochloride is C7H16ClN . Its molecular weight is 149.66 .Physical And Chemical Properties Analysis
2-Isopropylpyrrolidine hydrochloride is a white to yellow crystalline powder . It should be stored at 0-8°C .Applications De Recherche Scientifique
Medicinal Chemistry: Enantioselective Synthesis
2-Isopropylpyrrolidine hydrochloride: is a valuable chiral building block in medicinal chemistry. It can be used to synthesize enantioselective compounds, which are crucial for creating drugs with specific biological activities. The pyrrolidine ring, a core structure in many biologically active molecules, contributes to the stereochemistry of the molecule and can influence the binding mode to enantioselective proteins .
Material Science: Polymer Synthesis
In material science, 2-Isopropylpyrrolidine hydrochloride can be incorporated into polymers to modify their properties. The introduction of this compound into polymer chains can enhance flexibility and durability due to the non-planarity and pseudorotation phenomena associated with the pyrrolidine ring .
Chemical Synthesis: Catalyst Development
This compound serves as a precursor in the development of catalysts for chemical reactions. Its steric and electronic properties can be fine-tuned to facilitate various catalytic processes, particularly in asymmetric synthesis, which is pivotal for producing optically active pharmaceuticals .
Analytical Chemistry: Chiral Resolution Agents
2-Isopropylpyrrolidine hydrochloride: can be used as a chiral resolution agent in analytical chemistry. It helps in separating enantiomers in racemic mixtures, which is essential for the quality control of pharmaceuticals and the study of chiral drugs .
Neuroscience: Neurotransmitter Analogs
In neuroscience research, analogs of neurotransmitters containing the pyrrolidine ring can be synthesized using 2-Isopropylpyrrolidine hydrochloride . These analogs are used to study neurotransmitter functions and can lead to the development of new treatments for neurological disorders .
Pharmacology: Drug Metabolite Simulation
The compound can be used to create drug metabolites, which are essential for pharmacokinetic studies. Understanding how a drug is metabolized in the body is crucial for drug development and safety assessments .
Biochemistry: Enzyme Inhibitor Design
2-Isopropylpyrrolidine hydrochloride: can be utilized in the design of enzyme inhibitors. By mimicking the transition state or the substrate, it can be used to create potent inhibitors that have therapeutic applications in treating various diseases .
Agriculture: Pesticide Development
Lastly, in the field of agriculture, this compound can contribute to the development of new pesticides. Its structural flexibility allows for the creation of compounds that can interact with specific biological targets in pests, leading to more effective pest control solutions .
Safety and Hazards
Orientations Futures
Pyrrolidine compounds, including 2-Isopropylpyrrolidine hydrochloride, have shown promising biological effects. They can be some of the best sources of pharmacologically active lead compounds . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
2-propan-2-ylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWOCOXYGUROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589579 | |
| Record name | 2-(Propan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpyrrolidine hydrochloride | |
CAS RN |
540526-01-0 | |
| Record name | 2-(Propan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Ethylcyclohexyl)-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B1603238.png)




![Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride](/img/structure/B1603244.png)



![1-Methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1603254.png)
![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)